5-(Difluoromethyl)-2-nitropyridine
Description
Contextual Importance of Fluorinated Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental platforms for the synthesis of future drugs, with approximately 85% of all bioactive compounds containing such moieties. researchgate.net The strategic introduction of fluorine into these molecules has become a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net The presence of fluorine or fluorine-containing groups, such as the difluoromethyl (-CF2H) group, can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov
The difluoromethyl group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere of functional groups like hydroxyl, thiol, or amino groups. researchgate.netresearchgate.net This substitution can lead to enhanced metabolic stability, improved membrane permeability, and modulated acidity or basicity of nearby functional groups, thereby increasing bioavailability and binding affinity to biological targets. researchgate.netnih.gov Consequently, fluorinated heterocycles are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net
The Pyridine (B92270) Scaffold in Advanced Synthetic Methodologies and Chemical Transformations
The pyridine ring is a ubiquitous six-membered aromatic heterocycle that is considered a "privileged scaffold" in drug design. nih.gov Its presence in numerous FDA-approved drugs, natural alkaloids, and essential vitamins underscores its therapeutic relevance. nih.govnih.gov From a synthetic standpoint, the pyridine nucleus is exceptionally versatile. It can be readily functionalized, and its derivatives serve as crucial precursors and intermediates in a wide array of chemical transformations. nih.govcdnsciencepub.com
The electronic nature of the pyridine ring, along with the ability to modify its reactivity through the introduction of various substituents, makes it a highly sought-after component in the design of new bioactive molecules and functional materials. nih.govcdnsciencepub.com
Strategic Research Focus on 5-(Difluoromethyl)-2-nitropyridine within the Difluoromethyl Pyridine Class
While extensive published research specifically on this compound is limited, its molecular architecture positions it as a compound of significant strategic interest. It combines the desirable difluoromethyl group with a synthetically useful nitropyridine core.
The research focus on this compound can be inferred from the distinct properties conferred by its two key functional groups:
The 2-Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution. nih.govnih.gov This makes the compound a potentially valuable intermediate for synthesizing a variety of 2,5-disubstituted pyridines by reacting it with nucleophiles. nih.gov
The 5-Difluoromethyl Group (-CF₂H): The inclusion of the -CF₂H group at the 5-position is a modern strategy in medicinal chemistry to enhance a molecule's drug-like properties. researchgate.netresearchgate.net Its ability to improve metabolic stability and act as a bioisostere makes it a desirable feature in the development of new therapeutic agents. researchgate.netnih.gov
The compound this compound thus represents a convergence of a synthetically versatile handle (the nitro group) and a function-enhancing group (the difluoromethyl group). Research into this molecule would likely explore its utility as a building block for creating more complex molecules with potential applications in pharmacology and agrochemistry, leveraging the established benefits of both the nitropyridine and difluoromethyl-pyridine motifs.
Chemical Compound Data
Below are tables detailing the properties of the primary compound discussed and related compounds mentioned in the text.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1804752-92-8 bldpharm.com |
| Molecular Formula | C₆H₄F₂N₂O₂ bldpharm.com |
| Molecular Weight | 174.11 g/mol bldpharm.com |
| SMILES Code | O=N+[O-] nih.gov |
Table 2: Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| 2-Chloro-5-nitropyridine (B43025) | Mentioned as a starting material for synthesizing 2,5-disubstituted pyridines. cdnsciencepub.com |
| 2-Hydroxy-3-nitropyridine | Mentioned in the context of methylation reactions yielding different pyridine isomers. cdnsciencepub.com |
| 2-Methoxy-3-nitropyridine | An isomer of N-methyl-3-nitro-2-pyridone, used to compare reactivity. cdnsciencepub.com |
| N-Methyl-3-nitro-2-pyridone | An isomer of 2-methoxy-3-nitropyridine, used to compare reactivity. cdnsciencepub.com |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine | Discussed in the context of preparing fluorinated pyridines. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4F2N2O2 |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)4-1-2-5(9-3-4)10(11)12/h1-3,6H |
InChI Key |
MAQFTUVXRPPHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Difluoromethyl 2 Nitropyridine
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction class for pyridines, particularly when activated by electron-withdrawing groups like the nitro group. wikipedia.org The aromatic ring in these reactions acts as an electrophile, which is contrary to its more common nucleophilic character in electrophilic aromatic substitution (EAS) reactions. youtube.com The presence of electron-withdrawing substituents, such as a nitro group, depletes the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile. youtube.comyoutube.com
S_NAr reactions proceed via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comwikipedia.org Aromaticity is then restored by the departure of the leaving group. youtube.com The stability of the Meisenheimer complex is a key factor in the reaction's progress. youtube.comresearchgate.net
For pyridine (B92270) derivatives, the nitrogen heteroatom also plays a role in activating the ring towards nucleophilic attack, especially at the ortho and para positions, by delocalizing the negative charge. wikipedia.org
The mechanism of S_NAr reactions involves the formation of a Meisenheimer complex, a crucial reactive intermediate. wikipedia.orgresearchgate.net This complex is a 1:1 adduct formed between the electron-poor arene and the nucleophile. wikipedia.org While often transient, stable Meisenheimer complexes have been isolated and studied. wikipedia.org
The formation of the Meisenheimer complex is the initial step where the nucleophile adds to the aromatic ring. researchgate.net In the case of protonated nucleophiles, the resulting zwitterionic Meisenheimer complex can then proceed through two main pathways: either direct expulsion of the leaving group or a base-catalyzed deprotonation followed by the loss of the leaving group. researchgate.net
Studies on various nitroaromatic compounds have shown that the efficiency of Meisenheimer complex formation can correlate with their biological activity. nih.govrsc.org For instance, the reaction of certain anti-tuberculosis nitroaromatic compounds with a hydride source leads to the formation of a Meisenheimer complex, which is a key step in their proposed mechanism of action. nih.gov
The regioselectivity of nucleophilic aromatic substitution on pyridine rings is heavily influenced by the position of the activating group and the nature of the substituents. In 2-nitropyridines, the nitro group strongly activates the ring for nucleophilic attack.
Research on 3-nitro-5-substituted pyridines has shown that the 3-nitro group can be a better leaving group than a halogen at the 5-position in reactions with sulfur nucleophiles. nih.gov This indicates a preference for substitution at the 3-position. nih.gov However, the selectivity can be influenced by the other substituents present on the ring. nih.gov
In the case of 2,4-dichloropyrimidines, S_NAr reactions are generally selective for the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity, sometimes favoring the C-2 position or resulting in a mixture of products. wuxiapptec.com Quantum mechanical analyses suggest that the regioselectivity is sensitive to the electronic effects of these other substituents. wuxiapptec.com For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical selectivity, favoring attack at the C-2 position. wuxiapptec.com
The kinetics of S_NAr reactions are significantly affected by both the substituents on the aromatic ring and the solvent in which the reaction is conducted.
Substituent Effects: Electron-withdrawing groups generally increase the rate of S_NAr reactions by stabilizing the negatively charged Meisenheimer intermediate. nih.gov Conversely, electron-donating groups tend to decrease the reaction rate. nih.gov Studies on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole have shown that the second-order rate constant increases as the substituent on the aniline (B41778) nucleophile changes from electron-withdrawing to electron-donating. nih.gov However, in some cases, the effect of certain substituents can be minor. For example, studies on the radiofluorination of 2-nitropyridines indicated that the presence of methyl and methoxy (B1213986) groups had a less significant impact on the S_NAr reaction than might be expected. researchgate.netepa.gov
Solvent Effects: The solvent plays a crucial role in S_NAr reactions. nih.gov Polar, protic solvents can solvate anionic nucleophiles through hydrogen bonding, which can sometimes decrease their nucleophilicity and slow down the reaction. libretexts.orgyoutube.com In contrast, polar aprotic solvents can lead to significant rate increases. nih.gov The kinetic study of the reaction between 2,4-dinitrochlorobenzene and piperidine (B6355638) in various aprotic solvents demonstrated the influence of solvent polarity on the reaction rates. rsc.org The effect of the solvent is complex and can involve preferential solvation of the reactants and the transition state. nih.gov For instance, in mixed solvent systems like methanol-DMSO, changes in the solvent composition can have varied effects on the reaction rate, attributed to the preferential solvation of solutes. nih.gov
| Nucleophile | Solvent | Product | Yield (%) | Reference |
| PhCH₂SH | DMF | 2-methyl-3-(benzylthio)-5-nitropyridine | 70 | nih.gov |
| PhCH₂SH | DMF | 2-methyl-5-bromo-3-(benzylthio)pyridine | 96 | nih.gov |
| 4-Cl-C₆H₄SH | DMF | 5-bromo-3-((4-chlorophenyl)thio)-2-methylpyridine | 95 | nih.gov |
| PhCH₂SH | DMF | 5-bromo-3-(benzylthio)-2-methylpyridine | 65 | nih.gov |
| PhCH₂SH | DMF | 3-(benzylthio)-2-methyl-5-(trifluoromethyl)pyridine | 60 | nih.gov |
Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halide. wikipedia.org This reaction is particularly effective for nitroarenes and other electron-deficient aromatic compounds. organic-chemistry.org The nucleophile used in VNS reactions typically contains a leaving group at the nucleophilic center. organic-chemistry.org
The mechanism involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of an acid (e.g., PhSO₂H). acs.orgnih.gov Mechanistic studies have revealed that for the elimination step to occur effectively, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to stabilize the resulting anion. acs.org If steric hindrance prevents this planarity, the reaction may stop at the adduct stage. acs.org
VNS reactions are characterized by their mild conditions and excellent site selectivity, often favoring the ortho and para positions relative to the nitro group. organic-chemistry.orgacs.org This method has been applied to the alkylation of various nitropyridines. acs.orgnih.gov For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. acs.org The reaction's outcome can be sensitive to steric effects; for example, the reaction of a secondary carbanion with 3-nitropyridine (B142982) might fail to produce the alkylated product due to steric hindrance in the elimination step, instead yielding a stable Meisenheimer-type adduct. acs.org
Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used to create carbon-carbon bonds, for example, in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). The rate of this step can be influenced by substituents on the aryl halide; electron-withdrawing groups can increase the rate. youtube.com
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar').
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The choice of palladium precursor, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. libretexts.orgnih.gov Palladium catalysts are often used with phosphine (B1218219) ligands, which play a key role in stabilizing the palladium species and influencing the reaction's efficiency and selectivity. nih.gov The reactivity of the organic halide follows the general trend: I > Br > OTf >> Cl > F. libretexts.org
The Suzuki-Miyaura reaction has been successfully applied to a wide range of substrates, including various heteroaryl halides. nih.govresearchgate.net For instance, the coupling of dichloro-heteroaromatics with p-methoxyphenylboronic acid has been used to synthesize functionalized dinucleophilic fragments. researchgate.net The reaction conditions can be mild, and the reaction tolerates a variety of functional groups. nih.gov However, challenges can arise, such as the inhibitory effect of certain unprotected nitrogen-rich heterocycles on the palladium catalyst. nih.gov
| Aryl Halide | Boronic Acid | Catalyst | Product | Yield (%) | Reference |
| 2,3,4,5-Tetrabromofuran | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | 3,4-Dibromo-2,5-bis(4-(trifluoromethyl)phenyl)furan | 89 | rsc.org |
| 2,3,4,5-Tetrabromofuran | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | 3,4-Dibromo-2,5-bis(4-fluorophenyl)furan | 87 | rsc.org |
| 2,3,4,5-Tetrabromofuran | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | 2,3,4,5-Tetrakis(3,5-dimethylphenyl)furan | 76 | rsc.org |
| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | 2,3,4,5-Tetraphenylfuran | 92 | rsc.org |
| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃/SPhos | 3-Phenylindazole | 78 | nih.gov |
| 5-Bromo-2-chlorobenzimidazole | Phenylboronic acid | Pd₂(dba)₃/XPhos | 2-Chloro-5-phenylbenzimidazole | 91 | nih.gov |
Denitrative Coupling Strategies with Nitro-Substituted Pyridines
The nitro group of nitro-substituted pyridines, including 5-(difluoromethyl)-2-nitropyridine, serves as a versatile leaving group in various denitrative coupling reactions. This strategy allows for the introduction of a wide range of functional groups onto the pyridine ring, a core structure in many pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, making it a valuable tool for synthetic chemists. eurekaselect.com
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful methods for these transformations. elsevierpure.com For instance, palladium-catalyzed etherification of nitroarenes has been developed, providing a route to diaryl ethers. kyoto-u.ac.jp Similarly, copper-catalyzed denitrative cross-coupling reactions have been employed to form C-O, C-S, and C-N bonds. These reactions often proceed under relatively mild conditions and tolerate a variety of functional groups. researchgate.net
Recent advancements in this area include the development of metal-free denitrative coupling reactions. eurekaselect.com For example, the reaction of β-nitrostyrenes with sodium sulfinates can proceed without a metal catalyst to form (E)-vinyl sulfones. eurekaselect.com Furthermore, tetrabutylammonium (B224687) salts have been shown to induce the denitration of nitropyridines, enabling the synthesis of fluoro-, hydroxy-, and methoxypyridines. eurekaselect.com These methods provide alternative pathways that avoid the use of potentially toxic and expensive transition metals.
The versatility of denitrative coupling is further highlighted by its application in the synthesis of complex molecules. For example, denitrative cross-couplings of nitrostyrenes have been utilized in the formation of C(sp2)-C(sp2) bonds, a key step in the synthesis of various organic compounds. mdpi.com These reactions demonstrate the potential of the nitro group as a strategic handle for molecular construction.
A summary of representative denitrative coupling reactions is presented in the table below.
| Coupling Partners | Catalyst/Conditions | Product Type | Ref. |
| Nitroarene and Arylboronic acid | Palladium catalyst | Diaryl ether | kyoto-u.ac.jp |
| Nitroarene and Arenol | Copper catalyst | Diaryl ether | researchgate.net |
| Nitropyridine and Fluoride (B91410), Hydroxide, or Methoxide source | Tetrabutylammonium salt | Fluoro-, hydroxy-, or methoxypyridine | eurekaselect.com |
| β-Nitrostyrene and Sodium sulfinate | Metal-free | (E)-vinyl sulfone | eurekaselect.com |
Site-Selective Functionalization of Polyhalogenated Difluoromethyl Nitropyridines
The precise functionalization of polyhalogenated pyridine rings presents a significant synthetic challenge due to the multiple reactive sites. However, recent methodologies have enabled the site-selective modification of such compounds. A key strategy involves the installation of a versatile functional handle, such as a phosphonium (B103445) ion, which can then be predictably installed at different positions on the polyazine system. nih.gov This approach allows for controlled derivatization, even in complex, drug-like molecules. nih.gov
Dearomatization-rearomatization sequences have also proven effective for the meta-selective functionalization of pyridines. nih.govresearchgate.net This process involves the temporary dearomatization of the pyridine ring to create an electron-rich intermediate that can undergo electrophilic attack, followed by rearomatization to yield the meta-substituted product. researchgate.net This strategy has been successfully applied to introduce various functional groups, including halogens and isotopic labels. researchgate.net
The inherent electronic properties of the pyridine nucleus generally direct C-H functionalization to the ortho- and para-positions. nih.govresearchgate.net However, by modulating the reaction conditions, it is possible to switch the regioselectivity. For instance, the use of oxazino pyridine intermediates under basic conditions allows for nucleophilic attack at the β- and δ-positions, while the formation of pyridinium (B92312) ions under acidic conditions promotes electrophilic reactivity at the γ-position. nih.govresearchgate.netresearchgate.net This switchable reactivity has been exploited for the site-selective C-H difluoromethylation of pyridines. nih.govresearchgate.net
Reduction and Oxidation Reactions of this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for numerous pharmaceuticals and materials. nih.gov A variety of methods are available for the selective reduction of nitroarenes, including catalytic hydrogenation and the use of metal reductants.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for nitro group reduction. commonorganicchemistry.com However, this method can also reduce other functional groups. commonorganicchemistry.com For substrates containing sensitive functionalities, alternative catalysts such as Raney nickel are often used to avoid unwanted side reactions like dehalogenation. commonorganicchemistry.com
Metal-based reducing agents in acidic media, such as iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂), offer mild and selective conditions for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Nickel-catalyzed hydrosilylative reduction has also been shown to be a highly chemoselective method for converting nitro compounds to primary amines, tolerating sensitive groups like aldehydes, esters, and nitriles. rsc.org
Recent advancements have focused on developing more sustainable and environmentally friendly methods. Metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water have been reported, offering good functional group tolerance. organic-chemistry.org Furthermore, biocatalytic approaches, such as using a hydrogenase enzyme immobilized on carbon black, have demonstrated high selectivity for nitro group reduction under mild, aqueous conditions. nih.gov
The table below summarizes common reagents for the selective reduction of nitro compounds.
| Reagent/Catalyst | Conditions | Selectivity Notes | Ref. |
| H₂/Pd-C | Standard hydrogenation | Highly efficient, but can reduce other functional groups | commonorganicchemistry.com |
| H₂/Raney Ni | Standard hydrogenation | Useful for substrates with halogens | commonorganicchemistry.com |
| Fe/Acid | Acidic media | Mild and selective | commonorganicchemistry.com |
| Zn/Acid | Acidic media | Mild and selective | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Tolerates many other reducible groups | commonorganicchemistry.com |
| Ni(acac)₂/PMHS | Mild conditions | Highly chemoselective for nitro groups | rsc.org |
| B₂pin₂/KOtBu | Metal-free, isopropanol | Tolerates various reducible functional groups | organic-chemistry.org |
| Hydrogenase/Carbon black | Aqueous, mild conditions | Highly selective for the nitro group | nih.gov |
The electrochemical behavior of nitroaromatic compounds, including this compound, is of significant interest due to its relevance in understanding their mechanism of action in biological systems and for developing new synthetic methodologies. The reduction of the nitro group is a key process, often initiating the compound's biological activity. nih.gov
Cyclic voltammetry is a primary technique used to study the redox pathways of these molecules. The initial step in the reduction of a nitroaromatic compound is typically a one-electron transfer to form a nitro radical anion. nih.gov The stability of this radical anion is highly dependent on the nature and position of other substituents on the aromatic ring. nih.gov
For instance, in studies of nitroimidazole analogs, electron-withdrawing groups like cyano substituents have been shown to facilitate the reduction of the nitro group and increase the stability of the resulting nitro radical anion. nih.gov Conversely, electron-donating groups can hinder the reduction. The stability of the nitro radical anion is crucial, as it can undergo further reactions, such as dimerization. nih.gov The electrochemical properties, particularly the redox potential, are therefore significantly influenced by the electronic effects of the substituents on the pyridine ring.
Dearomatization of pyridines is a powerful strategy for accessing three-dimensional piperidine and dihydropyridine (B1217469) structures from readily available flat aromatic compounds. nih.govbohrium.comresearchgate.net While traditional dearomatization methods often involve hydrogenation or the addition of carbon-based nucleophiles to activated pyridiniums, recent research has focused on oxidative dearomatization processes. nih.govbohrium.commdpi.com
Arenophile-mediated dearomatization has emerged as a novel approach that allows for the direct introduction of heteroatom functionalities onto the pyridine ring without the need for prior substrate activation. nih.govnih.gov This strategy, combined with olefin oxidation chemistry, provides access to valuable intermediates like dihydropyridine cis-diols and epoxides. nih.govnih.gov These transformations are significant as they open up new avenues for the synthesis of diversely functionalized piperidines. nih.govnih.gov
The development of catalytic stereoselective dearomatization of pyridines represents another major advancement. mdpi.com These methods often employ transition-metal catalysts with chiral ligands to achieve high levels of enantioselectivity, leading to the formation of enantioenriched piperidines and other complex nitrogen-containing heterocycles. mdpi.com The challenge in these reactions lies in overcoming the inherent aromatic stability of the pyridine ring, which often requires activation of the substrate, for example, by forming a pyridinium salt. mdpi.com
Derivatization and Functional Group Interconversions on the this compound Scaffold
The this compound scaffold is a valuable platform for the synthesis of more complex molecules through various derivatization and functional group interconversion reactions. The presence of the difluoromethyl group, the nitro group, and the pyridine ring itself offers multiple sites for chemical modification.
Functional group interconversions are essential for elaborating the core structure. For example, the nitro group, as previously discussed, can be reduced to an amine, which can then undergo a wide range of transformations such as acylation, alkylation, and diazotization followed by substitution. wikipedia.org The difluoromethyl group, while generally stable, can influence the reactivity of the pyridine ring and can be a key pharmacophore in bioactive molecules. researchgate.net
The pyridine ring can be subjected to various C-H functionalization reactions. nih.gov While direct functionalization often occurs at the positions ortho and para to the nitrogen atom due to the ring's electronic nature, strategies like the dearomatization-rearomatization sequence can be employed to achieve meta-functionalization. nih.govresearchgate.net
Common functional group interconversions applicable to the this compound scaffold are summarized below.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Ref. |
| Nitro (-NO₂) | H₂, Pd/C or Fe, H⁺ | Amine (-NH₂) | commonorganicchemistry.com |
| Amine (-NH₂) | Acyl chloride | Amide (-NHCOR) | organic-chemistry.org |
| Pyridine C-H | Various | C-Aryl, C-Alkyl, etc. | nih.gov |
| Halide (-X) | NaN₃ | Azide (-N₃) | vanderbilt.edu |
| Azide (-N₃) | H₂, Pd/C | Amine (-NH₂) | vanderbilt.edu |
These transformations allow for the systematic modification of the this compound structure, enabling the exploration of its chemical space and the synthesis of novel derivatives with potentially interesting biological or material properties.
Dearomatization Reactions and Subsequent Functionalization
The pyridine ring is an aromatic system, and its dearomatization is a thermodynamically unfavorable process due to the loss of resonance stabilization energy. nih.govnih.gov However, the dearomatization of pyridines, particularly through nucleophilic addition, can be achieved when the ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups. nih.gov
The compound this compound is an ideal substrate for such transformations. It features two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C2 position and a difluoromethyl group (-CF₂H) at the C5 position. The nitro group strongly deactivates the pyridine ring towards electrophilic attack and significantly increases its electrophilicity, facilitating nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group (C3, C5, and the nitrogen-bearing C6). The difluoromethyl group further enhances the ring's electrophilic character through its inductive effect.
This pronounced electron deficiency makes this compound highly susceptible to nucleophilic dearomatization reactions. The addition of a nucleophile typically occurs at the C4 or C6 positions, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex, which can then be protonated or otherwise functionalized to yield a stable dihydropyridine derivative. nih.gov
Reaction Pathways and Functionalization:
Nucleophilic Addition: The reaction of this compound with various nucleophiles can lead to stable dearomatized products. Carbon-based nucleophiles, such as organometallic reagents or enolates, can form new carbon-carbon bonds, while heteroatom nucleophiles can introduce other functionalities. The attack of a generic nucleophile (Nu⁻) would likely proceed as follows:
1,4-Addition: Attack at the C4 position yields a 1,4-dihydropyridine (B1200194) intermediate.
1,2-Addition: Attack at the C6 position yields a 1,2-dihydropyridine intermediate.
Subsequent Functionalization: These dihydropyridine intermediates are valuable synthetic building blocks. The remaining double bonds can undergo a variety of transformations, including cycloadditions, epoxidations, or further additions, allowing for the rapid construction of complex, three-dimensional piperidine scaffolds. nih.gov For instance, the dihydropyridine products can be used in cycloaddition reactions with reactive species to introduce additional heteroatoms and build fused-ring systems. nih.gov This two-step sequence of dearomatization followed by functionalization transforms a flat, aromatic starting material into a complex, sp³-rich structure, a process highly valued in medicinal chemistry for exploring new chemical space. nih.gov
While specific examples detailing the dearomatization of this compound are not extensively documented in readily available literature, the established reactivity of similarly substituted electron-poor pyridines provides a strong basis for its expected behavior in these transformations. nih.gov The table below outlines potential reactants and the expected class of products based on these principles.
| Reactant Class | Nucleophile Example | Expected Product Type |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Alkylated Dihydropyridines |
| Enolates | Ketone Enolates | Functionalized Dihydropyridines |
| Hydrides | Sodium Borohydride (NaBH₄) | Dihydropyridines |
| Thiols | Thiophenols (Ar-SH) | Thio-functionalized Dihydropyridines |
Derivatization and Analog Synthesis of 5 Difluoromethyl 2 Nitropyridine Scaffolds
Synthesis of Diversely Substituted Difluoromethyl Pyridines
The 5-(difluoromethyl)-2-nitropyridine scaffold is primed for diversification through several synthetic avenues, primarily leveraging the reactivity of the nitro group and the activated pyridine (B92270) ring.
A principal strategy for derivatization involves the nucleophilic aromatic substitution (SNAr) of the nitro group. The nitro group at the 2-position of the pyridine ring is a competent leaving group, especially when activated by the electron-withdrawing difluoromethyl group at the 5-position. This allows for the introduction of a wide array of nucleophiles. Research on analogous 2-nitropyridine (B88261) systems has shown that various nucleophiles, including alkoxides, amines, and thiols, can displace the nitro group to furnish 2-substituted pyridine derivatives. researchgate.netnih.gov For instance, reacting this compound with various sodium alkoxides (NaOR) would be expected to yield the corresponding 2-alkoxy-5-(difluoromethyl)pyridines. Similarly, reactions with primary or secondary amines could provide access to a library of 2-amino-5-(difluoromethyl)pyridines.
Another powerful method for diversification is the reduction of the nitro group to an amine, yielding 5-(difluoromethyl)pyridin-2-amine (B2482732). This transformation is a cornerstone in organic synthesis and can be achieved using a variety of reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C), iron in acidic media, or tin(II) chloride. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org The resulting 5-(difluoromethyl)pyridin-2-amine is a versatile intermediate. The amino group can be further functionalized through acylation, sulfonylation, or converted into other functional groups via diazotization followed by Sandmeyer or related reactions, allowing for the introduction of halogens, cyano, or hydroxyl groups at the 2-position.
Palladium-catalyzed cross-coupling reactions represent another sophisticated approach for the derivatization of the pyridine core. youtube.comsigmaaldrich.com While the direct cross-coupling of a C-H bond at the positions activated by the nitro and difluoromethyl groups could be challenging, conversion of the nitro group to a more conventional coupling handle like a halide or triflate would open up a plethora of possibilities. For example, if the nitro group is replaced by a chlorine atom, subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, or amino moieties, respectively, at the 2-position.
Below is a table summarizing potential derivatization reactions starting from this compound:
| Reaction Type | Reagents and Conditions | Product Class | Potential Functional Groups Introduced |
| Nucleophilic Aromatic Substitution | NaOR, ROH | 2-Alkoxy-5-(difluoromethyl)pyridines | Ethers |
| Nucleophilic Aromatic Substitution | R¹R²NH, base | 2-Amino-5-(difluoromethyl)pyridines | Amines |
| Nucleophilic Aromatic Substitution | RSH, base | 2-Thio-5-(difluoromethyl)pyridines | Thioethers |
| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 5-(Difluoromethyl)pyridin-2-amine | Primary Amine |
| Sandmeyer Reaction (from amine) | 1. NaNO₂, HCl; 2. CuX | 2-Halo-5-(difluoromethyl)pyridines | Halogens (Cl, Br, I) |
| Suzuki Coupling (from halide) | ArB(OH)₂, Pd catalyst, base | 2-Aryl-5-(difluoromethyl)pyridines | Aryl groups |
| Sonogashira Coupling (from halide) | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-(difluoromethyl)pyridines | Alkynyl groups |
Construction of Complex Polyheterocyclic Systems Incorporating the Difluoromethyl Nitropyridine Moiety
The this compound scaffold can serve as a key building block for the assembly of more complex polyheterocyclic systems, which are prevalent in pharmacologically active compounds. The synthesis of such systems often involves the initial functionalization of the pyridine ring followed by intramolecular cyclization reactions.
A common strategy involves the reduction of the nitro group to an amine, as described previously, to generate 5-(difluoromethyl)pyridin-2-amine. This intermediate can then undergo condensation reactions with bifunctional reagents to construct a second heterocyclic ring. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring, yielding a difluoromethyl-substituted pyrido[1,2-a]pyrimidine (B8458354) derivative. Similarly, reaction with an α-haloketone followed by intramolecular cyclization could afford imidazo[1,2-a]pyridine (B132010) systems.
Another approach is to introduce a reactive functional group at the 2-position via nucleophilic substitution of the nitro group, which can then participate in a cyclization reaction. For instance, substitution with an amino alcohol would provide an intermediate that, upon activation, could cyclize to form a morpholine-fused pyridine derivative.
The synthesis of furopyridines from 5-nitro compounds has been reported, suggesting a potential route for creating fused furan (B31954) rings. elsevierpure.com This could involve, for example, the introduction of a propargyl ether at the 2-position, followed by a transition-metal-catalyzed cyclization to form a furo[2,3-b]pyridine.
The following table illustrates hypothetical pathways to polyheterocyclic systems starting from derivatives of this compound:
| Starting Material | Reaction Sequence | Resulting Polyheterocyclic System |
| 5-(Difluoromethyl)pyridin-2-amine | Reaction with a 1,3-dicarbonyl compound | Difluoromethyl-substituted pyrido[1,2-a]pyrimidine |
| 5-(Difluoromethyl)pyridin-2-amine | Reaction with an α-haloketone | Difluoromethyl-substituted imidazo[1,2-a]pyridine |
| 2-(Propargyloxy)-5-(difluoromethyl)pyridine | Gold- or silver-catalyzed cyclization | Difluoromethyl-substituted furo[2,3-b]pyridine |
| 2-Hydrazinyl-5-(difluoromethyl)pyridine | Reaction with a β-ketoester | Difluoromethyl-substituted pyrazolo[1,5-a]pyridine |
Late-Stage Functionalization of Pyridine-Containing Architectures for Chemical Library Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby rapidly generating analogs for structure-activity relationship (SAR) studies. The difluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group and can modulate a molecule's pKa, lipophilicity, and metabolic stability.
While the preceding sections focused on derivatizing a pre-existing this compound scaffold, LSF often involves the introduction of the difluoromethyl group onto a complex pyridine-containing molecule. Recent advances have enabled the direct C-H difluoromethylation of pyridines, which is a highly efficient method for accessing these valuable compounds. nih.govnih.gov These reactions often proceed through radical mechanisms, using reagents that can generate the difluoromethyl radical (•CF₂H).
For instance, methods for the meta- and para-C-H difluoromethylation of pyridines have been developed, offering a way to introduce the CF₂H group with high regioselectivity. nih.govresearchgate.net This is particularly valuable for creating chemical libraries based on a core pyridine structure. The ability to selectively introduce a difluoromethyl group at different positions on the pyridine ring allows for a fine-tuning of the molecule's properties.
The development of robust LSF methods underscores the importance of the difluoromethyl group in modern medicinal chemistry. While these methods are typically applied to introduce the CF₂H group, the principles of LSF can also be applied to a molecule that already contains this moiety, such as this compound. For example, if this scaffold were part of a larger, more complex molecule, the nitro group could be selectively reduced and the resulting amine could be subjected to a variety of late-stage diversification reactions to build a chemical library.
The table below provides examples of late-stage functionalization reactions relevant to the synthesis of difluoromethylpyridine-containing libraries:
| LSF Strategy | Reagents and Conditions | Transformation | Significance |
| C-H Difluoromethylation | CF₂H radical source, oxidant | Introduction of a CF₂H group onto a pyridine ring | Rapid access to difluoromethylated analogs from a common precursor. nih.govnih.gov |
| Nitro Group Reduction | Selective reducing agent (e.g., Na₂S₂O₄) | Conversion of a nitro group to an amine in a complex molecule | Enables further diversification of the amine functionality. |
| C-H Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of a halogen for subsequent cross-coupling | Provides a handle for introducing a wide range of substituents. |
Computational and Theoretical Chemistry Studies of 5 Difluoromethyl 2 Nitropyridine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of 5-(difluoromethyl)-2-nitropyridine. nih.govscirp.org These studies go beyond simple identification, providing detailed data on the molecule's geometry, charge distribution, and orbital energies.
Molecular Geometry: DFT methods, using functionals like B3LYP or HSEH1PBE combined with basis sets such as 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of atoms. journaleras.comjournaleras.com These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar fluorinated pyridine (B92270) derivatives show that the introduction of fluorine atoms can influence the bond lengths within the pyridine ring. journaleras.comijrte.org
Electronic Properties: The electronic nature of the molecule is elucidated by analyzing several key parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. mdpi.comresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides insights into charge distribution, revealing the partial atomic charges on each atom and detailing the interactions between orbitals, such as hyperconjugative effects. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Representative Quantum Chemical Parameters and Their Significance
| Calculated Parameter | Computational Method | Significance |
| Optimized Geometry (Bond Lengths/Angles) | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides the most stable 3D structure of the molecule. journaleras.com |
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-311++G(d,p)) | Determine electron-donating/accepting ability and chemical reactivity. mdpi.com |
| HOMO-LUMO Energy Gap | DFT | Indicates molecular stability and resistance to chemical transformation. researchgate.net |
| Natural Atomic Charges | NBO Analysis | Quantifies electron distribution and identifies localized charges on atoms. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for nucleophilic and electrophilic attack. nih.gov |
| Dipole Moment (µ) | DFT | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. journaleras.com |
Mechanistic Elucidation and Transition State Analysis of Reactions involving this compound
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify intermediates, transition states, and determine activation energies, providing a comprehensive understanding of reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the nitro and difluoromethyl groups. This makes it highly susceptible to SNAr reactions. Computational studies on analogous dinitropyridines reacting with nucleophiles like piperidine (B6355638) have been performed using DFT. researchgate.netresearchgate.netresearchgate.net These studies model the reaction pathway, which typically proceeds through a Meisenheimer complex intermediate. researchgate.net Transition state theory is used to calculate the energy barriers for the formation and decomposition of this intermediate, thereby identifying the rate-determining step of the reaction. researchgate.netresearchgate.net
Cross-Coupling Reactions: While specific studies on this compound are not prevalent, computational methods are widely used to investigate the mechanisms of palladium-catalyzed cross-coupling reactions. These calculations can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, and rationalize the role of ligands and other reaction parameters.
Dearomatization: Dearomatization reactions are a powerful tool in organic synthesis. Computational studies can help elucidate the mechanisms of such processes. For example, research on the biosynthesis of certain natural products has used computational methods to understand enzymatic dearomatization of phenolic rings, a process that can be conceptually related to potential synthetic dearomatization pathways of nitropyridines. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. wikipedia.orglibretexts.org In the context of chemical transformations, this approach is often termed Quantitative Structure-Reactivity Relationship (QSRR).
For a series of related pyridine derivatives, a QSRR model could predict their reactivity in a specific transformation, such as an SNAr reaction. nih.gov The model is built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical relationship between these descriptors and the observed experimental reactivity (e.g., reaction rate constants). nih.gov A robust QSAR model, once validated, can predict the reactivity of new, untested compounds, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties. nih.govnih.gov
Theoretical Analysis of Regioselectivity and Stereoselectivity in Synthetic Pathways
When reactions can yield multiple isomers, computational chemistry offers a powerful means to predict and explain the observed regioselectivity and stereoselectivity.
Regioselectivity: The synthesis of substituted nitropyridines often involves reactions where a substituent can be introduced at different positions on the ring. researchgate.netnih.gov Theoretical calculations can predict the most likely outcome by analyzing the properties of the starting materials. For instance, in nucleophilic substitutions on 3-nitropyridine (B142982), calculations of the molecular electrostatic potential and frontier molecular orbitals can indicate which carbon atom is most susceptible to nucleophilic attack. nih.govntnu.no Similarly, in cycloaddition reactions involving related heterocycles, DFT calculations and the analysis of local reactivity indices like Fukui functions can successfully rationalize the observed regioselectivity. mdpi.comresearchgate.net
Stereoselectivity: For reactions that create new stereocenters, computational methods can determine the relative energies of the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). emich.edu The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This approach is widely used to understand the outcomes of asymmetric reactions, including cycloadditions and tandem reactions. mdpi.comemich.edu By modeling the interactions that control the stereochemical outcome, theoretical analysis can aid in the design of more selective synthetic routes.
Spectroscopic Property Prediction and Validation in the Context of Reaction Analysis and Novel Compound Characterization
Computational methods can accurately predict various types of spectra, which is invaluable for identifying reaction products and characterizing novel compounds. nih.gov
Vibrational Spectroscopy: DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectrum of a proposed structure with the experimental spectrum, researchers can confirm the identity of a synthesized compound. The calculations also provide a detailed assignment of each vibrational mode, linking specific peaks in the spectrum to the motions of particular functional groups. nih.gov The use of hybrid quantum mechanical/molecular mechanical (QM/MM) approaches can further refine these predictions by accounting for environmental effects. cardiff.ac.uk
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) is another key application. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide theoretical chemical shifts that show good agreement with experimental data. ijrte.org This is particularly useful for complex molecules where spectral assignment is challenging or for distinguishing between possible isomers, as each isomer will have a unique predicted NMR spectrum.
Table 2: Application of Computational Spectroscopy
| Spectroscopic Technique | Computational Method | Application |
| Infrared (IR) & Raman | DFT (Harmonic Frequency Analysis) | Confirming molecular structure by matching predicted and experimental vibrational spectra; assigning specific spectral bands to molecular motions. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO Method) | Predicting ¹H, ¹³C, and ¹⁹F chemical shifts to aid in structure elucidation and isomer differentiation. ijrte.orgnih.gov |
Applications of 5 Difluoromethyl 2 Nitropyridine in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
5-(Difluoromethyl)-2-nitropyridine is a valuable intermediate for constructing complex molecules due to the reactivity imparted by its functional groups. The electron-withdrawing nature of the nitro group at the 2-position and the difluoromethyl group at the 5-position activates the pyridine (B92270) ring for various chemical transformations.
One of the primary applications of this intermediate involves the nucleophilic aromatic substitution (SNAr) at the position adjacent to the nitro group. While the compound itself does not have a leaving group at the 2-position, related structures like 2-chloro-5-nitropyridine (B43025) readily undergo substitution reactions where the chloride is displaced by a wide range of nucleophiles. nih.gov Similarly, the nitro group in this compound can be displaced or, more commonly, transformed to create other functionalities.
A more versatile role for this compound is its use as a precursor to 5-(difluoromethyl)pyridin-2-amine (B2482732). The reduction of the nitro group to a primary amine is a common and high-yielding transformation. This resulting amine is a powerful handle for further molecular elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functionalities through well-established coupling chemistries. This two-step process—installing the difluoromethylpyridine core followed by nitro reduction and subsequent functionalization—is a key strategy in building complex molecular architectures. nih.gov
The significance of the 5-(difluoromethyl)pyridine scaffold as a synthetic target is underscored by recent research focused on developing novel methods for its direct synthesis through C-H difluoromethylation of pyridines. nih.gov The development of such methods highlights the value of the resulting products, including this compound, as key intermediates for more complex targets. nih.gov
Utility as a Building Block for Diversified Chemical Scaffolds in Medicinal Chemistry and Agrochemical Development
The this compound core is a privileged scaffold for generating diverse molecular structures with potential applications in both medicinal chemistry and agrochemical research. The difluoromethyl group enhances desirable physicochemical properties such as lipophilicity and metabolic stability, while the nitropyridine ring offers multiple points for chemical modification. nih.gov
In medicinal chemistry, the difluoromethylpyridine motif is found in advanced clinical candidates. For instance, the CNS-penetrant adaptor protein-2 associated kinase 1 (AAK1) inhibitor, BMS-986176, developed for treating neuropathic pain, features a bis(difluoromethyl)-bipyridine structure, demonstrating the value of this building block in creating highly selective and orally active drugs. nih.gov The synthesis of such complex molecules often relies on intermediates derived from simpler difluoromethylated pyridines.
In the agrochemical sector, nitropyridine derivatives are well-established precursors for potent herbicides and insecticides. nih.gov The chlorine atom in compounds like 2-chloro-5-nitropyridine is readily substituted by phenoxides or other nucleophiles to create new active ingredients. nih.gov Following this synthetic logic, this compound serves as a modern building block for creating new generations of agrochemicals. The reduction of the nitro group to an amine provides a key entry point to various classes of compounds, while substitutions at other positions on the ring allow for fine-tuning of activity and selectivity. For example, nitropyridine-containing phenylaminoacetates and propionates have shown significant herbicidal activity. nih.gov
The table below illustrates the synthetic diversification of the this compound scaffold.
| Starting Scaffold | Reaction Type | Resulting Intermediate/Scaffold | Potential Application Area | Reference |
| This compound | Nitro Group Reduction | 5-(Difluoromethyl)pyridin-2-amine | Medicinal Chemistry, Agrochemicals | nih.gov |
| 5-(Difluoromethyl)pyridin-2-amine | Amide Coupling | N-Acyl-5-(difluoromethyl)pyridin-2-amine | Medicinal Chemistry | nih.govnih.gov |
| 5-(Difluoromethyl)pyridin-2-amine | Diazotization followed by Substitution | 2-Halo-5-(difluoromethyl)pyridine | Advanced Intermediate Synthesis | nih.gov |
| 2-Chloro-5-(trifluoromethyl)pyridine* | Nucleophilic Aromatic Substitution | 2-Aryloxy-5-(trifluoromethyl)pyridine | Agrochemicals | nih.gov |
| Note: This is an analogous reaction shown for a related trifluoromethyl compound, demonstrating the established reactivity pattern for this class of molecules. |
Development of Novel Reagents and Synthons Derived from this compound (e.g., fluoro-carbonylation reagents)
While this compound is a highly valuable synthetic building block, its primary role is as a foundational scaffold that is incorporated into a final, more complex molecule. The development of novel, secondary reagents or synthons from this specific compound is not a widely documented application in the scientific literature.
For instance, research into novel fluoro-carbonylation reagents has focused on its isomer, 2-(difluoromethoxy)-5-nitropyridine. This related but structurally distinct compound has been successfully used as a bench-stable reagent for the palladium-catalyzed fluoro-carbonylation of aryl and vinyl iodides to produce acyl fluorides. The mechanism relies on the in-situ generation of formyl fluoride (B91410) from the difluoromethoxy group.
There is currently no evidence to suggest that this compound, where the difluoromethyl group is directly attached to the pyridine ring via a C-C bond, can function in a similar capacity as a fluoro-carbonylation reagent. Its utility lies in its role as a robust structural component rather than as a source of reactive functional groups for transfer reactions.
Future Research Directions and Unexplored Avenues for 5 Difluoromethyl 2 Nitropyridine
Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Selectivity and Efficiency
The direct C-H difluoromethylation of pyridines is a highly desirable and economically efficient method for accessing compounds like 5-(difluoromethyl)-2-nitropyridine. researchgate.net However, achieving regioselectivity remains a significant challenge due to the electronic properties of the pyridine (B92270) ring. researchgate.net Future research should focus on developing novel synthetic methodologies and catalytic systems that offer greater control over the position of difluoromethylation.
Recent advancements have demonstrated the potential of radical processes using oxazino pyridine intermediates to achieve meta-C-H-difluoromethylation. researchgate.netnih.gov Further exploration of this and similar strategies, which temporarily dearomatize the pyridine ring to direct the functionalization, could lead to more efficient and selective syntheses. uni-muenster.de The development of transition metal-free methods, such as those utilizing ethyl bromodifluoroacetate as a difluoromethylating agent, also presents a promising avenue for greener and more cost-effective synthetic routes. rsc.orgrsc.org
Key areas for investigation include:
Ligand Development for Transition-Metal Catalysis: Designing new ligands for metals like palladium could enhance the selectivity and efficiency of cross-coupling reactions for introducing the difluoromethyl group. nih.gov
Photoredox Catalysis: Organic photoredox catalysis offers a mild and powerful tool for generating difluoromethyl radicals, which could be harnessed for the direct C-H difluoromethylation of nitropyridines.
Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters, potentially leading to higher yields and selectivity in difluoromethylation reactions.
Advanced Mechanistic Investigations Utilizing Modern Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Modern spectroscopic techniques and computational modeling can provide invaluable insights into the intricate details of these chemical transformations.
Density Functional Theory (DFT) has already been employed to study the properties of nitropyridine derivatives, including their heats of formation and aromatic stabilities. tandfonline.comresearchgate.net Expanding these computational studies to include the difluoromethyl group would provide a more comprehensive understanding of its electronic and steric effects on the pyridine ring. This knowledge can aid in predicting reactivity and designing more effective synthetic strategies. tandfonline.comresearchgate.net
Future research should leverage:
In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify key intermediates and elucidate reaction pathways. The observation of sulfinate intermediates in Julia-Kocienski type olefination reactions using difluoromethyl 2-pyridyl sulfone is a prime example of the power of such methods. cas.cn
Advanced Computational Modeling: High-level computational studies can map out potential energy surfaces, identify transition states, and provide a detailed picture of the factors controlling regioselectivity in difluoromethylation reactions.
Isotopic Labeling Studies: Experiments using isotopically labeled reagents can definitively track the movement of atoms throughout a reaction, providing concrete evidence for proposed mechanisms.
Innovative Applications in Material Science and Other Chemical Fields
While the primary focus for difluoromethylated pyridines has been in the life sciences, their unique properties suggest potential applications in material science and other chemical fields. The strong C-F bond and the specific electronic nature of the difluoromethyl group can impart desirable characteristics to materials. mdpi.com
The introduction of a difluoromethyl group can modulate the electronic and photophysical properties of molecules. For instance, the replacement of a methyl group with a difluoromethyl group in fluorophores has been shown to improve their spectroscopic properties. rsc.org This opens up possibilities for designing novel fluorescent probes and materials with tailored optical properties.
Potential areas for exploration include:
Organic Electronics: The electron-withdrawing nature of the difluoromethyl group could be exploited in the design of new organic semiconductors and other components for electronic devices.
Advanced Polymers: Incorporating this compound or its derivatives into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.
Functional Materials: Research into advanced functional materials, including those with specific magnetic, optical, or electrical properties, could benefit from the unique characteristics imparted by the difluoromethyl group. mdpi.com
Addressing Current Challenges in the Synthesis and Functionalization of Difluoromethylated Nitropyridines
Despite recent progress, several challenges remain in the synthesis and subsequent functionalization of difluoromethylated nitropyridines. The inherent electron-deficient nature of the pyridine ring, further accentuated by the nitro group, makes many standard synthetic transformations difficult. researchgate.net
One of the most significant hurdles is the selective functionalization of the pyridine ring at positions other than those activated by the existing substituents. For example, achieving C-H functionalization at the C3 position of the pyridine ring has long been a formidable challenge. researchgate.net
Future research must address:
Regiocontrol in C-H Functionalization: Developing methods that allow for the selective introduction of new functional groups at any desired position on the this compound ring is a key objective.
Compatibility with the Nitro Group: The nitro group is a strong electron-withdrawing group and can be sensitive to certain reaction conditions. Developing synthetic methods that are tolerant of the nitro group is essential for the further elaboration of this compound.
Scalability of Synthetic Routes: Many of the current methods for synthesizing difluoromethylated pyridines are performed on a small scale. Developing robust and scalable synthetic protocols is crucial for the industrial application of these compounds. nih.gov
By focusing on these key research areas, the scientific community can unlock the full potential of this compound, paving the way for the development of new and improved pharmaceuticals, agrochemicals, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
